

# (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-1-Tert-butyl 2-methyl  
azetidine-1,2-dicarboxylate

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## (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate**, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its constrained four-membered ring system, this azetidine derivative offers a unique conformational rigidity that can enhance metabolic stability and binding affinity of pharmaceutical candidates. This document summarizes available data on its physical characteristics and provides generalized experimental workflows relevant to its synthesis and characterization.

### Core Physical Properties

Precise experimental data for the physical properties of the (R)-enantiomer of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is not extensively documented in publicly available literature. However, data for the corresponding racemic mixture and the closely related (S)-enantiomer, as well as the parent carboxylic acid, provide valuable reference points. It is important to note that enantiomers possess identical physical properties such as melting point, boiling point, and density; differences arise only in their interaction with plane-polarized light (optical activity) and other chiral molecules.<sup>[1]</sup>

The table below summarizes the available quantitative data for **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate** and related compounds.

Property	(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate	1-Boc-azetidine-2-carboxylic acid methyl ester (Racemic)	(S)-N-Boc-azetidine-2-carboxylic acid
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub> [2]	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub> [3]	C <sub>9</sub> H <sub>15</sub> NO <sub>4</sub> [4]
Molecular Weight	215.25 g/mol [2][3]	215.25 g/mol [3]	201.22 g/mol [4][5]
Physical Form	Liquid or Solid or Semi-solid or lump[2]	Not specified	Solid[4]
Melting Point	No data available	No data available	105-110 °C[4][6]
Boiling Point	No data available	269.018 °C (Predicted)[3]	339.14 °C (Rough estimate)[4][6]
Density	No data available	1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)[3]	1.2250 (Rough estimate)[6]
Refractive Index	No data available	1.481 (Predicted)[3]	1.4640 (Estimate)[6]
Solubility	No data available	No data available	Dichloromethane, DMSO, Ethyl Acetate, Methanol[4][6]
Storage Temperature	Sealed in dry, 2-8 °C[2]	Not specified	Room Temperature, Sealed in dry, Keep in dark place[6]
CAS Number	1260593-39-2[2]	255882-72-5[3]	51077-14-6[4][5]

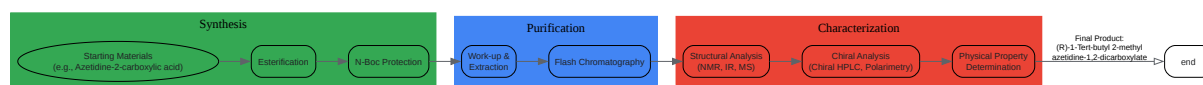
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and physical property determination of **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate** was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related azetidine-2-carboxylic acid derivatives. The synthesis of the racemic 1-Boc-azetidine-2-carboxylic acid

methyl ester has been described involving the reaction of N-tert-butyloxycarbonylazetidin-2-yl carboxylic acid with isobutyl chloroformate and N-methyl morpholine in anhydrous THF, followed by subsequent steps.[3] Another approach involves the treatment of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt with di-tert-butyl dicarbonate and triethylamine. [3]

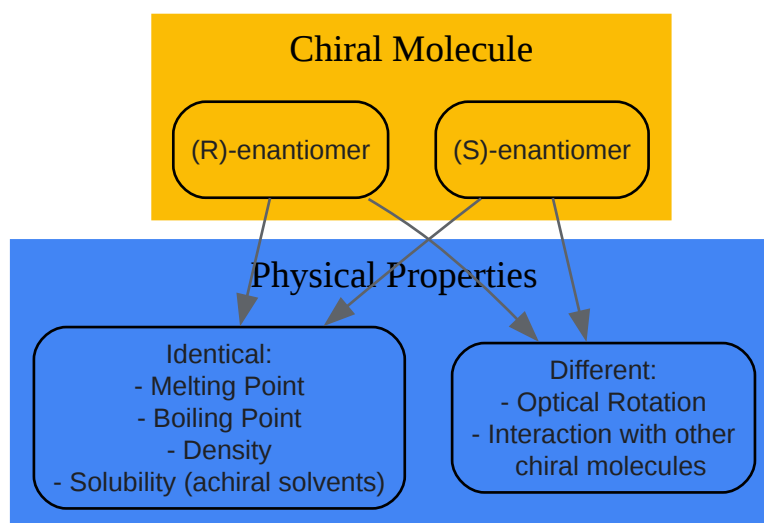
The purification of such compounds typically involves flash chromatography.[7] Characterization methods would routinely include Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure. The determination of enantiomeric purity and optical activity would be conducted using chiral High-Performance Liquid Chromatography (HPLC) and polarimetry, respectively.

## Visualizations



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A generalized workflow for the synthesis and characterization of chiral azetidine derivatives.



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Logical relationship of physical properties between enantiomers.

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- To cite this document: BenchChem. [(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595062#r-1-tert-butyl-2-methyl-azetidine-1-2-dicarboxylate-physical-properties\]](https://www.benchchem.com/product/b595062#r-1-tert-butyl-2-methyl-azetidine-1-2-dicarboxylate-physical-properties)

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